molecular formula C9H5ClFN B035510 4-Chloro-6-fluoroquinoline CAS No. 391-77-5

4-Chloro-6-fluoroquinoline

Cat. No.: B035510
CAS No.: 391-77-5
M. Wt: 181.59 g/mol
InChI Key: CKTQPWIDUQGUGG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Chloro-6-fluoroquinoline (CAS: 391-77-5) is a halogenated quinoline derivative with the molecular formula C₉H₅ClFN and a molecular weight of 181.59 g/mol. Its structure features a chlorine atom at position 4 and a fluorine atom at position 6 on the quinoline backbone (Figure 1). Key physicochemical properties include a melting point of 75–80°C, a boiling point of 259.9±20.0°C at 760 mmHg, and a density of 1.4±0.1 g/cm³ . The compound is a solid at room temperature and is typically stored at 2–8°C to maintain stability .

Synthesis The synthesis involves reacting 6-fluoro-4-quinolone with phosphorus oxychloride (POCl₃) under reflux conditions, yielding this compound in 57% yield . This method highlights the compound’s susceptibility to nucleophilic aromatic substitution (SNAr) at the 4-position, a reactivity exploited in drug discovery .

Applications this compound serves as a key intermediate in synthesizing bioactive molecules, particularly ubiquitin-specific protease 13 (USP13) inhibitors. For example, it reacts with aniline or benzyl alcohol to form USP13 inhibitors like BK50118-B (95% yield) and BK50118-C (97% yield), which show promise in treating neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method starts with para-fluoroaniline, which undergoes a Michael addition reaction with acrylic acid to form an intermediate. This intermediate then undergoes a condensation cyclization reaction to yield 6-fluoro-2,3-dihydroquinoline-4(1H)-one, which is subsequently chlorinated to produce this compound .

Industrial Production Methods: For industrial-scale production, the process may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The starting materials and intermediates are often chosen based on their availability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-fluoroquinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

    Electrophilic Substitution: The fluorine atom can participate in electrophilic substitution reactions, although it is less reactive due to its electron-withdrawing nature.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or nitric acid under controlled conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
4-Chloro-6-fluoroquinoline and its derivatives have been explored for their potential as antimicrobial agents . The structural modifications of quinolines have been shown to enhance their efficacy against various pathogens. Research indicates that compounds derived from this structure exhibit significant activity against Plasmodium species, which are responsible for malaria, highlighting its potential as an antimalarial agent .

Antibacterial Activity
Similar to other fluorinated quinolines, this compound may inhibit bacterial DNA gyrase, an enzyme critical for bacterial DNA replication. This mechanism positions it as a candidate for developing new antibacterial therapies . The compound's structural features allow it to interact with different biological targets, including enzymes and receptors involved in disease processes.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including:

  • Ullmann Reaction
  • Buchwald-Hartwig Amination
  • Sandmeyer Reaction

These synthetic pathways are essential for producing derivatives with enhanced biological activity . The development of derivatives has led to compounds with improved solubility and bioavailability, making them more suitable for pharmaceutical applications.

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships (SAR) of this compound has revealed that modifications at various positions on the quinoline scaffold can significantly influence its biological activity. For instance, certain substitutions can enhance antiplasmodial activity or increase binding affinity to specific enzymes .

Compound NameStructural FeaturesUnique Aspects
6-FluoroquinolineFluorine at position 6Lacks chlorine substitution at position 4
4-ChloroquinolineChlorine at position 4No fluorine substitution; different biological activity
7-Chloro-6-fluoroquinolineChlorine at position 7Altered biological properties compared to 4-chloro
Ethyl this compound-3-carboxylateCarboxylate group additionEnhanced solubility and potential for drug formulation

Biological Interaction Studies

Recent studies have focused on the binding affinity of this compound to biological targets such as DNA methyltransferases. These investigations are crucial for optimizing the compound's efficacy while minimizing toxicity . The unique substitution pattern of this compound allows it to interact distinctly with biological systems, making it a subject of interest in medicinal chemistry research.

Case Studies and Research Findings

Several studies have documented the applications of this compound in different contexts:

  • Antimalarial Activity : A study demonstrated that derivatives of this compound showed significant efficacy against malaria-causing Plasmodium species, suggesting a promising avenue for drug development .
  • Inhibition of Enzymes : Research has indicated that modifications on the quinoline scaffold can lead to potent inhibitors of enzymes involved in various disease processes, showcasing the versatility of this compound in therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoroquinoline involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This inhibition leads to the stabilization of DNA strand breaks, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The biological and chemical properties of halogenated quinolines depend on halogen type, position, and substitution patterns. Below is a comparative analysis:

Table 1: Structural and Reactivity Comparison

Compound Halogen Positions Key Reactivity Synthesis Yield Reference
4-Chloro-6-fluoroquinoline 4-Cl, 6-F High reactivity in SNAr at 4-Cl; stable under mild nucleophilic conditions 57–95%
4-Chloro-8-fluoroquinoline 4-Cl, 8-F Limited data; positional isomer with potential steric hindrance at 8-F Not reported
7-Chloroquinoline 7-Cl Moderate SNAr reactivity; used in antimalarials (e.g., chloroquine) ~60–80%
6-Fluoroquinoline 6-F Lower electrophilicity compared to Cl; less reactive in SNAr ~40–70%
4-Chloro-3-nitroquinoline 4-Cl, 3-NO₂ Nitro group enhances electrophilicity at 4-Cl; prone to reduction reactions ~75–90%

Key Observations :

  • Halogen Position: The 4-Cl substituent in this compound enhances electrophilicity, enabling high-yield SNAr reactions . In contrast, 7-chloroquinoline exhibits lower reactivity due to steric and electronic effects .
  • Halogen Type: Fluorine’s electron-withdrawing effect at position 6 stabilizes intermediates but reduces nucleophilic attack compared to nitro groups (e.g., 4-chloro-3-nitroquinoline) .

Key Observations :

  • BBB Penetration: this compound-derived inhibitors (e.g., BK50118-C) outperform spautin-1 in CNS targeting due to optimized lipophilicity .
  • Specificity: Unlike 7-chloroquinoline (antimalarial) and 6-fluoroquinoline (antibacterial), this compound derivatives exhibit selective USP13 inhibition, reducing off-target effects .

Key Observations :

  • Toxicity: this compound has moderate acute toxicity but poses fewer mutagenic risks compared to nitro-substituted analogs .
  • Regulatory Status : Classified as a combustible solid (WGK 3), requiring stringent storage conditions .

Biological Activity

4-Chloro-6-fluoroquinoline is a heterocyclic organic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H6ClFC_9H_6ClF and a molecular weight of approximately 184.6 g/mol. It is characterized by a chlorine atom at the 4-position and a fluorine atom at the 6-position of the quinoline ring. This unique substitution pattern contributes to its reactivity and biological properties, making it an important intermediate in synthetic organic chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Similar to other fluoroquinolones, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria . This inhibition leads to the cessation of bacterial growth and replication.
  • Antimalarial Properties : Research indicates that derivatives of this compound exhibit efficacy against Plasmodium species, which cause malaria. Structure-activity relationship studies suggest that modifications can enhance its antiplasmodial activity .
  • Potential Anticancer Activity : Some studies have explored its effects on cancer cell lines, indicating potential antiproliferative effects. For instance, derivatives have shown promising results against various cancer cell lines with IC50 values indicating significant potency .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description References
AntibacterialInhibits DNA gyrase and topoisomerase IV in bacteria, leading to growth inhibition
AntimalarialEffective against Plasmodium species; modifications enhance activity
AnticancerExhibits antiproliferative effects on various cancer cell lines
Enzyme InhibitionPotential inhibitor of DNA methyltransferases and other critical enzymes

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the enhanced antimicrobial potency of fluoroquinolones with chlorine substitution at specific positions. The findings suggested that such modifications could improve binding affinity to target enzymes .
  • Antiproliferative Activity : In a research investigation involving novel 2-substituted derivatives of quinolines, compounds derived from this compound demonstrated significant antiproliferative activity against lung cancer cell lines (IC50 values as low as 0.03 μM) compared to standard treatments .
  • Structure-Activity Relationships : Various studies have emphasized the importance of structural modifications in enhancing the biological activity of quinoline derivatives. For instance, substituents at different positions can significantly affect their pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-6-fluoroquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation and cyclization of quinoline precursors. For example, chlorination/fluorination of 6-fluoroquinoline derivatives using reagents like POCl₃ or SOCl₂ under controlled temperatures (80–120°C) . Yield optimization requires precise stoichiometry and inert atmospheres to minimize side reactions (e.g., over-halogenation). Characterization via ¹⁹F NMR and GC-MS is critical for verifying purity (>97% as per commercial standards) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns aromatic proton environments and confirms substitution patterns.
  • ¹⁹F NMR : Detects fluorine chemical shifts (δ ~ -110 to -120 ppm) to verify fluorination .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 181.59 for C₉H₅ClFN) .
  • IR Spectroscopy : Identifies C-Cl (550–650 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches .

Q. How should researchers handle this compound safely in the laboratory?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/contact due to potential toxicity. Storage recommendations: airtight containers at 2–8°C, away from light. Waste disposal must follow halogenated organic compound protocols .

Advanced Research Questions

Q. What computational methods predict the electronic properties of this compound, and how do substituents affect reactivity?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) models frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . Chlorine and fluorine substituents lower LUMO energy, enhancing electrophilicity. Solvent effects (PCM models) refine predictions for reaction pathways .

Q. How can researchers resolve contradictions in reported CAS registry numbers for this compound (e.g., 391-77-5 vs. 75462-59-8)?

  • Methodological Answer : Cross-reference authoritative databases (PubChem, SciFinder) and primary literature. For example, lists CAS 391-77-5, while cites 75462-59-7. Discrepancies may arise from isomer mislabeling (e.g., 4-chloro-6-fluoro vs. 4-chloro-8-fluoroquinoline). Confirm via spectral comparison and X-ray crystallography .

Q. What strategies optimize regioselectivity in derivatizing this compound for drug discovery?

  • Methodological Answer :

  • Directed Metalation : Use directing groups (e.g., -NH₂) to functionalize specific positions .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids at the chloro-substituted position .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., fluorine) using silyl groups to control substitution patterns .

Q. How do solvent polarity and temperature affect the photostability of this compound?

  • Methodological Answer : Conduct accelerated degradation studies under UV light (λ = 254 nm) in varying solvents (polar aprotic vs. protic). Monitor via HPLC for degradation products (e.g., dehalogenated quinoline). Polar solvents (e.g., DMSO) stabilize intermediates, while elevated temperatures accelerate decomposition .

Properties

IUPAC Name

4-chloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTQPWIDUQGUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371460
Record name 4-Chloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391-77-5
Record name 4-Chloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-fluoroquinoline
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Synthesis routes and methods

Procedure details

A mixture of 52 g (0.319 mol) of 6-fluoro-4-hydroxyquinoline and 100 ml of phosphorus oxychloride was stirred and heated under reflux for 3 hr. The reaction mixture was concentrated in vacuo. A slurry of the residue in methylene chloride was poured into ice-water, and the mixture neutralized with 3N sodium hydroxide. The organic phase was separated, and the aqueous phase was extracted with 250 ml of methylene chloride twice. The organic phases were combined, washed with water, dired over sodium sulfate, and concentrated in vacuo. The residue was crystallized from hexane to give 27.95 g of product, mp 71°-74°.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Chloro-6-fluoroquinoline
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4-Chloro-6-fluoroquinoline

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